4'-Hydroxyglibenclamide Exhibits 6.5-Fold Lower Hypoglycemic Potency Than Glibenclamide
In a direct head-to-head in vivo comparison, 4'-hydroxyglibenclamide demonstrated significantly lower hypoglycemic potency than the parent drug glibenclamide. The dose required to produce a 30% decrease in blood glucose (ED30) was approximately 6.5 times higher for the metabolite, indicating a marked reduction in acute glucose-lowering efficacy [1].
| Evidence Dimension | Hypoglycemic potency (ED30 for 30% blood glucose reduction) |
|---|---|
| Target Compound Data | 6.5-fold less potent (relative to glibenclamide) |
| Comparator Or Baseline | Glibenclamide (glyburide) |
| Quantified Difference | 4'-Hydroxyglibenclamide is approximately 6.5 times less potent than glibenclamide |
| Conditions | Intraperitoneal administration in rats; blood glucose measured over 5 hours |
Why This Matters
This quantitative potency difference is critical for researchers modeling the contribution of metabolites to overall hypoglycemic effect, as it demonstrates that 4'-hydroxyglibenclamide is not a simple equipotent substitute for glibenclamide in functional assays.
- [1] Balant L, Fabre J, Loutan L, Samimi H. Des 4-trans-hydroxy-glibenclamide show hypoglycemic activity? Arzneimittelforschung. 1979;29(1):162-163. View Source
